molecular formula C20H21F3N2O3 B2689185 3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide CAS No. 1235119-62-6

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

Cat. No.: B2689185
CAS No.: 1235119-62-6
M. Wt: 394.394
InChI Key: ANYFRXDFQWNBOV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a synthetic propanamide derivative intended for research and development purposes. Compounds within the propanamide chemical class are of significant interest in medicinal chemistry and pharmacology, particularly in the investigation of novel analgesics and central nervous system (CNS) agents . Specifically, structurally related propanamide derivatives have been explored as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, representing a promising dual-target strategy for pain management research . The incorporation of a trifluoroethyl group, as seen in this molecule, is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This compound is provided exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYFRXDFQWNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group and a trifluoroethyl moiety, which are known to influence its biological activity. The presence of fluorine atoms often enhances metabolic stability and membrane permeability, potentially increasing the compound's efficacy against various biological targets.

In Vitro Studies

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have shown IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
  • Antioxidant Activity :
    • The antioxidant potential of the compound has been assessed through various assays that measure free radical scavenging activity. Compounds with trifluoromethyl groups typically exhibit enhanced antioxidant properties due to their ability to stabilize free radicals .
  • Cytotoxicity :
    • Cytotoxic effects against cancer cell lines have been reported. For example, derivatives similar to this compound have shown significant cytotoxicity against MCF-7 breast cancer cells, indicating potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target proteins, enhancing its inhibitory effects on enzymes like AChE and BChE .
  • Metabolic Stability : The trifluoroethyl group contributes to the compound's metabolic stability, allowing for prolonged activity within biological systems .

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function .
  • Anticancer Activity : Another investigation highlighted the anticancer properties of similar hydrazone derivatives in vitro against various cancer cell lines. These compounds were shown to induce apoptosis via the caspase pathway .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target IC50 Value (μM) Comments
Enzyme InhibitionAChE10.4 - 24.3Significant inhibition observed
Enzyme InhibitionBChE7.7 - 30.1Varies with structural modifications
Antioxidant ActivityFree Radical ScavengingNot quantifiedEnhanced by trifluoromethyl group
CytotoxicityMCF-7 CellsSignificantInduces apoptosis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CID/Reference) Key Substituents Notable Features Biological Activity (If Reported)
Target Compound 4-Methoxyphenyl, trifluoroethylamino High lipophilicity (CF₃), amide resonance Not explicitly reported
3-(3-Chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide 3-Chlorophenyl, trifluoroethylamino Electron-withdrawing Cl vs. OMe; similar amide backbone Unknown (structural analog)
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide Chlorophenethyl, isobutylphenyl Non-fluorinated; ibuprofen derivative Cytotoxic activity (glioblastoma U-87)
3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives 4-Methoxyphenylamino, heterocyclic moieties Antioxidant and anticancer pharmacophore 1.4× antioxidant activity of ascorbic acid; U-87 cytotoxicity
3-Chloro-N-(4-methoxyphenyl)propanamide 3-Cl, 4-MeO-phenyl C–H···O hydrogen bonding; amide resonance Structural studies (no bioactivity)

Key Comparative Insights

Electron-Donating vs. Chlorine substituents (e.g., in ) may improve membrane permeability but reduce metabolic stability relative to trifluoromethyl groups .

Trifluoromethyl Impact: The 2,2,2-trifluoroethylamino group in the target compound and increases hydrophobicity and resistance to oxidative metabolism, a feature exploited in drug design to prolong half-life .

Biological Activity Trends: Methoxyphenyl derivatives (e.g., ) exhibit notable antioxidant and anticancer activity, suggesting the target compound may share similar mechanisms, such as free radical scavenging or kinase inhibition. Chlorinated analogs (e.g., ) show cytotoxicity in glioblastoma models, highlighting the role of halogenation in targeting cancer cells .

Crystallographic and Hydrogen-Bonding Behavior :

  • The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals C–H···O interactions and amide resonance stabilization (C=O bond length: 1.2326 Å). Similar packing may occur in the target compound, affecting solubility and formulation .

Research Findings and Implications

  • Antioxidant Potential: Methoxyphenyl-containing compounds like those in demonstrate radical scavenging capabilities, implying the target compound could be optimized for oxidative stress-related diseases.
  • Synthetic Feasibility: Analogous synthesis routes (e.g., coupling amines with propanoyl chlorides ) could be adapted for the target compound’s production.

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